molecular formula C7H4ClNO3S B3051579 4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 3476-02-6

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B3051579
CAS RN: 3476-02-6
M. Wt: 217.63 g/mol
InChI Key: NNNBYOYSLQUCNI-UHFFFAOYSA-N
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Description

“4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide” is a chemical compound that belongs to the class of isothiazoles . Isothiazoles are organic compounds that consist of a five-membered ring with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .


Synthesis Analysis

Isothiazoles, including “4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide”, are typically produced by oxidation of enamine-thiones . A general route to the synthesis of N-substituted isothiazol-3(2H)-ones has been described, which proceeds via trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides .


Molecular Structure Analysis

The molecular structure of “4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide” is characterized by a five-membered ring with an S-N bond . The ring is unsaturated, which means it contains a double bond or a triple bond .


Chemical Reactions Analysis

One notable chemical reaction involving isothiazol-3(2H)-ones is their ring transformation to 3,4-dihydro-1,3-thiazin-4(2H)-ones. This transformation is facilitated by a novel carbene addition–ring expansion sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of isothiazoles include a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C . They also have an acidity (pKa) of -0.5 (of conjugate acid) .

Scientific Research Applications

Synthesis of Benzothiazole Urea Derivatives

This compound is used in the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas . The process involves the use of substituted aromatic or aliphatic amino compounds and phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate 4 using microwave irradiation without phosgene .

Anticancer and Anti-inflammatory Agents

Benzothiazole derivatives, including this compound, have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents . The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was found to significantly inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory factors IL-6 and TNF-α, and hinder cell migration .

Synthesis of Benzisothiazol-3 (2H)-ones

This compound is used in an efficient copper-catalyzed reaction for the synthesis of benzisothiazol-3 (2H)-ones . The process starts from easily available 2-halobenzamides and carbon disulfide .

Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine Carboxamide Derivatives

A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized using this compound . These derivatives were pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Biological Activities

Compounds containing the benzothiazole nucleus, such as this one, are involved in research aimed at evaluating new products that possess a broad spectrum of biological activities . These include antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, amyloid imagining agents, and anticancer agents .

Fluorescent Whitening Agents and Fluorescent Dyes

Benzothiazole compounds are important raw materials in the production of fluorescent whitening agents and fluorescent dyes .

Mechanism of Action

While the specific mechanism of action for “4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide” is not mentioned in the search results, isothiazoles are known to be incorporated into larger compounds with biological activity, such as the pharmaceutical drugs ziprasidone and perospirone .

properties

IUPAC Name

4-chloro-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-4-2-1-3-5-6(4)7(10)9-13(5,11)12/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNBYOYSLQUCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574425
Record name 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

CAS RN

3476-02-6
Record name 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chlorosaccharin was prepared by the same method as used for preparing 4-methylsaccharin using methyl 6-chloro-anthranilate (4.22 g; 22.7 mmol) in acetic acid (22 ml) and conc. HCl (40 ml) and sodium nitrite (1.68 g; 24.3 mmol) in water (7 ml) to prepare the diazonium salt which was added to cupric chloride dihydrate (1.93 g; 11.4 mmol; 0.5 equiv.) and sulfur dioxide (6.5 g; excess) in acetic acid (30 ml)/water (5 ml). The resulting sulfonyl chloride was treated with ammonium hydroxide (150 ml) as previously described to afford 3.07 g (62%) of 4-chlorosaccharin as a pale yellow solid, mp 245°-246° C. 1H nmr (300 MHz, CD3CN): 7.918 (1H, dd, J=7.39, 1.91 Hz); 7.865 (1H, t, J-7.52 Hz); 7.829 (1H, br d, J=7.30 Hz). IR (KBr, CM1): 3570 (s); 3520 (s); 2950 (s,b); 1735 (s); 1630 (m). FDMS: m/e 217 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
4.22 g
Type
reactant
Reaction Step Four
Quantity
1.68 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cupric chloride dihydrate
Quantity
1.93 g
Type
reactant
Reaction Step Seven
Quantity
6.5 g
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Quantity
5 mL
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solvent
Reaction Step Seven
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0 (± 1) mol
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reactant
Reaction Step Eight
Quantity
150 mL
Type
reactant
Reaction Step Eight
Quantity
22 mL
Type
solvent
Reaction Step Nine
Yield
62%

Synthesis routes and methods II

Procedure details

4-Chlorosaccharin was prepared by the same method as used for the preparation of 4-methylsaccharin using 4.22 g (0.023 mol) of methyl 6-chloroanthranilate in 22 ml of acetic acid and 40 ml of concentrated hydrochloric acid and 1.68 g (0.024 mol) of sodium nitrite in 7 ml of water to prepare the diazonium salt which was added to 1.93 g (0.011 mol) of cupric chloride dihydrate and 6.5 g of sulfur dioxide in 30 ml of acetic acid and 5 ml of water. The resulting methyl 2-chlorosulfonyl-6-chlorobenzoate was treated with 150 ml of ammonium hydroxide as described above to afford 3.07 g (62%) of 4-chlorosaccharin as a pale yellow solid, mp 245°-246° C.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
1.93 g
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
62%

Synthesis routes and methods III

Procedure details

150 ml of ethanol saturated with ammonia were added dropwise over a period of 30 minutes to a solution of 38.2 gm (0.141 mol) of methyl 6-chloro-2-chlorosulfonyl-benzoate in 150 ml of dioxane at 30°-50° C. Subsequently, the reaction mixture was heated for 2 hours at 40° C. and for 2 hours more at 60° C. After cooling, the reaction mixture was evaporated, treated with ether and filtered. The filter cake was boiled with water, filtered while hot, and the filtrate was acidified with hydrochloric acid. Yield: 19.8 gm (64.5% of theory) of 4-chloro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 16.4 gm (80 mmols) of 3-chloro-2-methyl-benzene sulfonamide, 14 gm (100 mmols) of potassium carbonate, 33.2 gm (210 mmols) of potassium permanganate and 350 ml of water was refluxed for 1 hour. The reaction mixture was filtered while still hot, and the filter cake was washed with hot water. The combined filtrates were acidified with concentrated aqueous hydrochloric acid and cooled. The resulting crystals were suction-filtered off, washed with water and dried.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 3
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 4
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 5
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 6
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

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